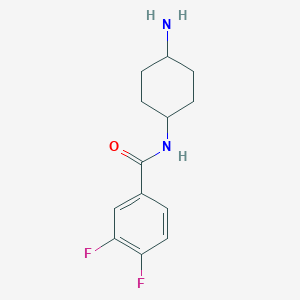

N-(4-aminocyclohexyl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-(4-aminocyclohexyl)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O/c14-11-6-1-8(7-12(11)15)13(18)17-10-4-2-9(16)3-5-10/h1,6-7,9-10H,2-5,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMCFYRDRCXBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629887 | |

| Record name | N-(4-Aminocyclohexyl)-3,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771545-82-5 | |

| Record name | N-(4-Aminocyclohexyl)-3,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)-3,4-difluorobenzamide typically involves the following steps:

Preparation of 4-aminocyclohexylamine: This can be achieved by hydrogenating 4-nitrocyclohexylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Formation of 3,4-difluorobenzoyl chloride: This is prepared by reacting 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

Coupling Reaction: The final step involves reacting 4-aminocyclohexylamine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine (Et₃N) to form this compound.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: The fluorine atoms on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Pharmacological Applications

N-(4-aminocyclohexyl)-3,4-difluorobenzamide has been investigated for its role as an antagonist for melanin-concentrating hormone (MCH) receptors. These receptors are implicated in the regulation of energy homeostasis and feeding behavior, making them potential targets for obesity treatment and mood disorders.

- Mechanism of Action : Research indicates that MCH receptor antagonists can exhibit antidepressant and anxiolytic effects in rodent models. The compound may help decrease food intake and promote weight loss by inhibiting MCH signaling pathways .

Table 1: Pharmacological Effects of MCH Receptor Antagonists

| Effect | Observation | Reference |

|---|---|---|

| Antidepressant Activity | Increased social interaction in rodents | |

| Anxiolytic Activity | Reduced anxiety-like behavior | |

| Appetite Suppression | Decreased food consumption |

Radiopharmaceutical Applications

The compound is also relevant in the development of radiopharmaceuticals, particularly for targeted therapies in oncology. Its ability to form stable complexes with radionuclides enhances its application in treating neuroendocrine tumors (NETs).

- Radionuclide Complexes : this compound can be used to create stable, concentrated solutions for intravenous administration. These solutions are particularly suitable for use with Lutetium-177, a radionuclide used in targeted radiotherapy .

Table 2: Characteristics of Radionuclide Complexes

| Property | Value | Reference |

|---|---|---|

| Stability | High chemical stability | |

| Administration Route | Intravenous (IV) | |

| Targeted Therapy | Effective against NETs |

Case Studies in Research

Several case studies highlight the effectiveness of this compound in various experimental settings.

Case Study 1: Antidepressant Effects

In a controlled study involving rodent models, administration of this compound led to significant reductions in anxiety-like behaviors. The study utilized standard tests such as the forced swimming test and social interaction tests to measure outcomes, demonstrating the compound's potential as an antidepressant agent .

Case Study 2: Tumor Targeting

A study focused on the use of this compound in combination with Lutetium-177 for treating NETs showed promising results. The compound facilitated the delivery of radionuclides directly to tumor sites while minimizing systemic exposure, highlighting its utility in targeted cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several benzamide derivatives with urea linkages are widely used as insecticides or insect growth regulators. Key examples include:

Key Differences :

- Target Compound: Lacks the chlorophenyl or trifluoromethyl groups common in agrochemical benzamides. The 4-aminocyclohexyl group may reduce environmental toxicity compared to chlorophenyl-containing analogs like diflubenzuron .

Pharmaceutical Analogs

Benzamide derivatives are also explored in medicinal chemistry. Notable examples include:

Key Differences :

- Target Compound: Simpler structure compared to Example 53’s multi-heterocyclic system. The cyclohexylamine group aligns with CD38 inhibitor pharmacophores, suggesting possible immunomodulatory or anticancer applications .

- Physicochemical Properties : The absence of bulky heterocycles in the target compound may improve bioavailability compared to Example 53 .

Physicochemical and Environmental Profiles

- Toxicity : Diflubenzuron is classified as a marine pollutant (UN3082) due to its environmental persistence, whereas the target compound’s cyclohexylamine moiety may reduce ecological hazards .

Biological Activity

N-(4-aminocyclohexyl)-3,4-difluorobenzamide, also referred to as ATC 0175 hydrochloride, is a compound that has garnered attention due to its biological activity, particularly as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a cyclohexyl group and two fluorine atoms on the benzamide moiety. Its molecular formula is C13H15F2N2O, with a molecular weight of approximately 250.27 g/mol.

This compound acts primarily as an MCH1 antagonist , inhibiting the action of melanin-concentrating hormone (MCH) which is involved in regulating feeding behavior and energy homeostasis. By blocking MCH1 receptors, this compound can potentially influence various physiological responses related to mood and appetite regulation.

Receptor Interaction

- MCH1 Receptor : The compound exhibits a high affinity for MCH1 receptors with an IC50 value of 13.5 nM, while showing minimal affinity for MCH2 receptors (IC50 > 10,000 nM) .

- Serotonin Receptors : Additionally, it interacts with serotonin receptors 5-HT2B and 5-HT1A, with IC50 values of 9.66 nM and 16.9 nM respectively . This multi-receptor activity suggests a complex pharmacological profile that may contribute to its anxiolytic and antidepressant effects.

Anxiolytic and Antidepressant Effects

Research has demonstrated that this compound possesses significant anxiolytic and antidepressant properties in rodent models. Notably, it achieves these effects without causing sedation or motor impairment, which are common side effects associated with traditional psychotropic medications .

Case Studies

- Rodent Model Studies : In various studies involving rodent models:

- Metabolic Studies : Genetically modified mice lacking MCH exhibited lower body weight and increased metabolic rates when compared to normal mice, underscoring the role of MCH signaling in energy balance .

Potential Therapeutic Applications

Given its receptor profile and biological effects, this compound is being explored for potential therapeutic applications in treating:

- Anxiety Disorders : Its ability to modulate mood without sedative effects positions it as a candidate for anxiety treatment.

- Obesity : As an MCH antagonist, it may help in developing strategies for obesity management by influencing feeding behavior and energy expenditure .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Weight | 250.27 g/mol |

| MCH1 Receptor IC50 | 13.5 nM |

| MCH2 Receptor IC50 | >10,000 nM |

| 5-HT2B Receptor IC50 | 9.66 nM |

| 5-HT1A Receptor IC50 | 16.9 nM |

| Anxiolytic Effect | Yes |

| Antidepressant Effect | Yes |

| Sedative Effects | None reported |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.